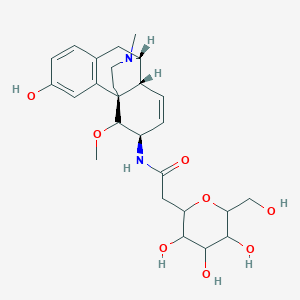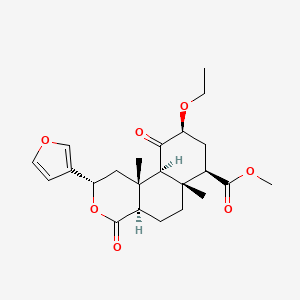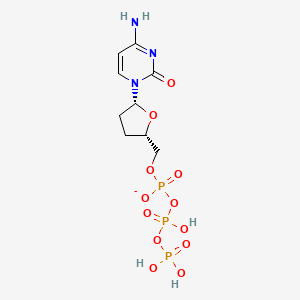![molecular formula C67H90N14O16S2 B10848255 Des-AA1,2,5-[D-Trp8,Tyr11]SRIF](/img/structure/B10848255.png)
Des-AA1,2,5-[D-Trp8,Tyr11]SRIF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-AA1,2,5-[D-Tryptophan8, Tyrosine11]Somatostatin is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound has been modified to enhance its binding affinity and selectivity for somatostatin receptors, particularly somatostatin receptor type 1 .
Preparation Methods
The synthesis of Des-AA1,2,5-[D-Tryptophan8, Tyrosine11]Somatostatin involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods may involve large-scale SPPS with automated synthesizers to ensure high yield and purity.
Chemical Reactions Analysis
Des-AA1,2,5-[D-Tryptophan8, Tyrosine11]Somatostatin undergoes various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. Major products formed include oxidized or reduced forms of the peptide.
Scientific Research Applications
Des-AA1,2,5-[D-Tryptophan8, Tyrosine11]Somatostatin is used in various scientific research applications:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating receptor binding and signaling pathways.
Industry: Producing radiolabeled analogs for imaging and therapeutic purposes.
Mechanism of Action
Des-AA1,2,5-[D-Tryptophan8, Tyrosine11]Somatostatin exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1. This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate levels and leading to decreased hormone secretion. The compound also activates phosphotyrosine phosphatases and sodium/hydrogen exchangers, contributing to its regulatory effects .
Comparison with Similar Compounds
Des-AA1,2,5-[D-Tryptophan8, Tyrosine11]Somatostatin is unique due to its specific modifications, which enhance its receptor selectivity and binding affinity. Similar compounds include:
Des-AA1,2,5-[D-Tryptophan8, Isopropylaminomethylphenylalanine9]Somatostatin: Modified for improved receptor binding.
Des-AA1,2,5-[D-Naphthylalanine8, Isopropylaminomethylphenylalanine9]Somatostatin: Another analog with different modifications for receptor selectivity.
These compounds share structural similarities but differ in their specific amino acid substitutions, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C67H90N14O16S2 |
|---|---|
Molecular Weight |
1411.6 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-19,31-bis(4-aminobutyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C67H90N14O16S2/c1-37(83)55-65(94)77-51(31-41-23-25-43(85)26-24-41)63(92)81-56(38(2)84)66(95)78-53(34-82)64(93)79-54(67(96)97)36-99-98-35-45(70)57(86)72-47(21-11-13-27-68)58(87)74-49(29-39-15-5-3-6-16-39)60(89)75-50(30-40-17-7-4-8-18-40)61(90)76-52(32-42-33-71-46-20-10-9-19-44(42)46)62(91)73-48(59(88)80-55)22-12-14-28-69/h3-10,15-20,23-26,33,37-38,45,47-56,71,82-85H,11-14,21-22,27-32,34-36,68-70H2,1-2H3,(H,72,86)(H,73,91)(H,74,87)(H,75,89)(H,76,90)(H,77,94)(H,78,95)(H,79,93)(H,80,88)(H,81,92)(H,96,97)/t37-,38-,45-,47-,48+,49-,50+,51+,52+,53+,54+,55-,56-/m1/s1 |
InChI Key |
NIVBKEGMFSFLSD-KGVPGVLISA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[[3-[2,3-Di(octadeca-9,12-dienoyloxy)propoxy-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-octadeca-9,12-dienoyloxypropyl] octadeca-9,12-dienoate](/img/structure/B10848172.png)
![Des-AA1,2,4,13-[D-Trp8]SRIF](/img/structure/B10848182.png)
![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3S)-3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848183.png)
![Des-AA1,2,5-[D-Trp8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848187.png)
![Des-AA1,2,4,5,6,12,13-[D-Trp8]SRIF](/img/structure/B10848203.png)
![Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF](/img/structure/B10848205.png)
![Des-AA1,2,5-[(NalphaMe)Cys3,D-Nal8,IAmp9]SRIF](/img/structure/B10848207.png)


![Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848228.png)
![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Cys14]SRIF](/img/structure/B10848234.png)
![Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]Cbm-SRIF](/img/structure/B10848238.png)
![Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF](/img/structure/B10848239.png)

